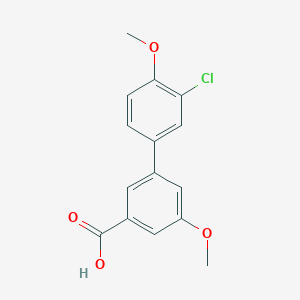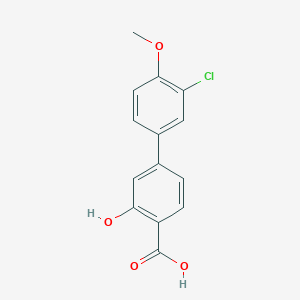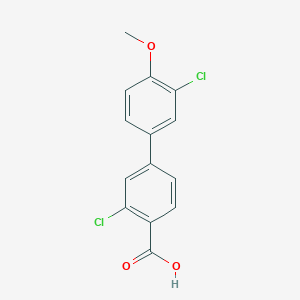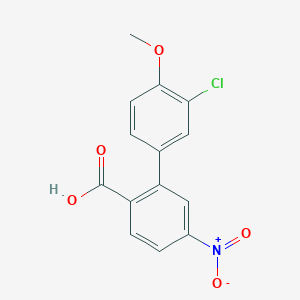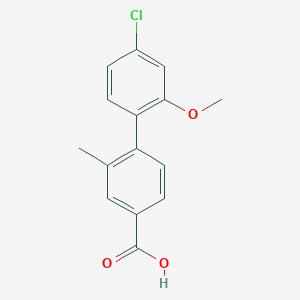
4-(4-Chloro-2-methoxyphenyl)-3-methylbenzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chloro-2-methoxyphenyl)-3-methylbenzoic acid (4-CMPB) is a synthetic organic compound that is widely used in scientific research and laboratory experiments. It is a white, crystalline solid with a melting point of 105-106°C. 4-CMPB is a versatile compound that has found numerous applications in biochemistry, physiology, and pharmacology.
Mechanism of Action
4-(4-Chloro-2-methoxyphenyl)-3-methylbenzoic acid, 95% is thought to act as an agonist at the GABAA receptor, which is a type of neurotransmitter receptor found in the brain. It is believed that 4-(4-Chloro-2-methoxyphenyl)-3-methylbenzoic acid, 95% binds to the GABAA receptor and activates it, resulting in an increase in the production of the neurotransmitter gamma-aminobutyric acid (GABA). This increase in GABA production is thought to be responsible for the therapeutic effects of 4-(4-Chloro-2-methoxyphenyl)-3-methylbenzoic acid, 95%, as GABA is a neurotransmitter that is known to have calming and anxiolytic effects on the body.
Biochemical and Physiological Effects
4-(4-Chloro-2-methoxyphenyl)-3-methylbenzoic acid, 95% has been shown to have a number of biochemical and physiological effects on the body. It has been shown to increase the production of the neurotransmitter GABA, which is thought to be responsible for its anxiolytic and calming effects. Additionally, 4-(4-Chloro-2-methoxyphenyl)-3-methylbenzoic acid, 95% has been shown to inhibit the reuptake of serotonin and norepinephrine, which are neurotransmitters involved in mood regulation. It has also been shown to increase the production of dopamine, which is a neurotransmitter involved in reward and pleasure. Furthermore, 4-(4-Chloro-2-methoxyphenyl)-3-methylbenzoic acid, 95% has been shown to have anti-inflammatory and antioxidant effects, as well as to reduce blood pressure and heart rate.
Advantages and Limitations for Lab Experiments
There are a number of advantages and limitations to using 4-(4-Chloro-2-methoxyphenyl)-3-methylbenzoic acid, 95% in laboratory experiments. One of the main advantages is that it is relatively easy to synthesize and is widely available. Additionally, 4-(4-Chloro-2-methoxyphenyl)-3-methylbenzoic acid, 95% has been studied extensively, so there is a wealth of information available about its biochemical and physiological effects. However, there are also some limitations to using 4-(4-Chloro-2-methoxyphenyl)-3-methylbenzoic acid, 95% in laboratory experiments. For example, it is a relatively expensive compound, and its effects on the body can vary depending on the dosage and route of administration. Furthermore, there is limited information available about its long-term effects on the body.
Future Directions
There are a number of potential future directions for 4-(4-Chloro-2-methoxyphenyl)-3-methylbenzoic acid, 95% research. One possible direction is to further investigate its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could be conducted to investigate its potential therapeutic uses, such as its potential use in the treatment of anxiety and depression. Furthermore, further research could be conducted to investigate its potential interactions with other drugs, as well as its potential side effects. Finally, further research could be conducted to investigate its potential uses in the diagnosis and treatment of various diseases, such as cancer and Alzheimer’s disease.
Synthesis Methods
4-(4-Chloro-2-methoxyphenyl)-3-methylbenzoic acid, 95% can be synthesized in a two-step process involving an acid-catalyzed reaction between 4-chloro-2-methoxyphenol and 3-methylbenzoic acid. This reaction is typically conducted in an inert atmosphere, such as argon or nitrogen, and in the presence of an acid catalyst, such as sulfuric acid or p-toluene sulfonic acid. The reaction is typically carried out at a temperature of 80-100°C, and the reaction time is usually around 3-4 hours. The product is then crystallized and purified by recrystallization.
Scientific Research Applications
4-(4-Chloro-2-methoxyphenyl)-3-methylbenzoic acid, 95% has found numerous applications in scientific research and laboratory experiments. It has been used as a model compound to study the mechanism of action of various drugs, including anticonvulsants, antipsychotics, and antidepressants. It has also been used to study the metabolic and physiological effects of drugs on the body, including the effects on the cardiovascular system, the central nervous system, and the gastrointestinal system. Additionally, 4-(4-Chloro-2-methoxyphenyl)-3-methylbenzoic acid, 95% has been used to study the effects of drug interactions on the body, as well as the effects of drug metabolism on the body.
properties
IUPAC Name |
4-(4-chloro-2-methoxyphenyl)-3-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-9-7-10(15(17)18)3-5-12(9)13-6-4-11(16)8-14(13)19-2/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOZDKRLMNGZMJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=C(C=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70691065 |
Source


|
| Record name | 4'-Chloro-2'-methoxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70691065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261980-47-5 |
Source


|
| Record name | 4'-Chloro-2'-methoxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70691065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



